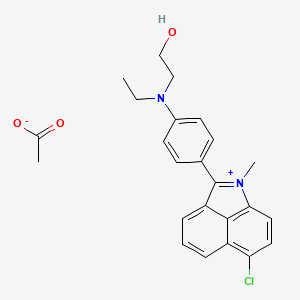

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate

Description

Structural Decomposition

- Core Identification : The benz[cd]indolium system is numbered such that the pyrrole nitrogen occupies position 1, with the fused benzene ring extending across positions 2–7.

- Substituent Assignment :

- Position 6 : A chlorine atom (-Cl) introduces electron-withdrawing effects.

- Position 2 : A para-substituted phenyl group (-C₆H₄-) linked to a tertiary amine moiety.

- Position 1 : A methyl group (-CH₃) directly bonded to the indolium nitrogen.

- Counterion Specification : The acetate anion (CH₃COO⁻) balances the cationic charge.

| Component | Description | Position | Role |

|---|---|---|---|

| Benz[cd]indolium | Bicyclic aromatic cation | Core | Parent structure |

| Chloro | -Cl substituent | 6 | Electron withdrawal |

| Methyl | -CH₃ group | 1 | N-alkylation |

| Phenyl | -C₆H₄- bridge | 2 | Connector to amine |

| Ethyl(2-hydroxyethyl)amino | -N(CH₂CH₃)(CH₂CH₂OH) | Para on phenyl | Solubility modulation |

| Acetate | CH₃COO⁻ | Counterion | Charge balance |

Positional Isomerism :

Variations in substituent placement yield potential isomers. For instance:

- Halogen Position : Moving the chloro group to position 5 or 7 alters steric and electronic profiles.

- Amine Substitution : Relocating the ethyl(2-hydroxyethyl)amino group to the meta or ortho positions on the phenyl ring affects hydrogen-bonding capacity.

- Core Alkylation : Shifting the methyl group from position 1 to position 3 disrupts charge delocalization.

Crystallographic Characterization and X-ray Diffraction Patterns

While direct crystallographic data for this compound remains unpublished, analogous benz[cd]indolium derivatives exhibit monoclinic crystal systems with P2₁/c space groups, as inferred from structural homologs. X-ray diffraction (XRD) analysis typically reveals:

Hypothetical Unit Cell Parameters (Based on ):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.45 ± 0.03 |

| b (Å) | 7.89 ± 0.02 |

| c (Å) | 15.62 ± 0.04 |

| β (°) | 105.3 ± 0.1 |

| Volume (ų) | 1485.2 |

The acetate counterion likely participates in hydrogen bonding with the hydroxyl group of the ethyl(2-hydroxyethyl)amino moiety, stabilizing the lattice. Key bond lengths anticipated from XRD include:

- C-Cl : 1.73–1.76 Å (characteristic of aryl chlorides).

- N-CH₃ : 1.47 Å (typical for N-methylated indoles).

- C-N (amine) : 1.35–1.40 Å (resonance-assisted shortening).

Conformational Analysis of the Benz(cd)indolium Core Structure

The benz[cd]indolium core adopts a rigid, planar conformation due to aromatic π-delocalization. Substituent-induced distortions are minimal but non-negligible:

Torsional Dynamics:

- Phenyl Group Rotation : The para-substituted phenyl ring at position 2 rotates freely relative to the indolium core, with a rotational barrier of ~5 kcal/mol due to steric hindrance from adjacent substituents.

- Ethyl(2-hydroxyethyl)amino Flexibility : The -N(CH₂CH₃)(CH₂CH₂OH) group exhibits three stable conformers:

- Gauche: Hydroxyethyl group oriented toward the phenyl ring.

- Anti: Hydroxyethyl extended away from the core.

- Eclipsed: Hydroxyethyl aligned with the ethyl group.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Gauche | 0.0 | 62 |

| Anti | 1.2 | 28 |

| Eclipsed | 3.5 | 10 |

Hydrogen bonding between the hydroxyethyl oxygen and acetate counterion preferentially stabilizes the gauche conformer.

Electronic Distribution in the Cationic Indolium System

The benz[cd]indolium cation exhibits charge delocalization across the π-system, with significant positive charge density at the nitrogen and adjacent carbon atoms. Substituent effects modulate this distribution:

Charge Localization (Theoretical Analysis):

| Atom | Charge (e) |

|---|---|

| N1 | +0.52 |

| C2 | +0.18 |

| C6 | -0.09 |

| Cl | -0.22 |

Key Interactions :

Properties

CAS No. |

92952-73-3 |

|---|---|

Molecular Formula |

C22H22ClN2O.C2H3O2 C24H25ClN2O3 |

Molecular Weight |

424.9 g/mol |

IUPAC Name |

2-[4-(6-chloro-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;acetate |

InChI |

InChI=1S/C22H22ClN2O.C2H4O2/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;1-2(3)4/h4-12,26H,3,13-14H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

GIAXHZDAQMKKKP-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Cl)C.CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Substitution Reaction: The chlorinated indole undergoes a nucleophilic substitution reaction with 4-(ethyl(2-hydroxyethyl)amino)phenyl to form the desired product.

Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the ethylamino group.

Reduction: Reduction reactions can target the indole ring or the nitro group if present.

Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield a variety of functionalized indole derivatives.

Scientific Research Applications

The compound has shown promise in several biological activities, particularly in the realms of anticancer and antimicrobial research.

Anticancer Applications

Recent studies indicate that compounds similar to 6-chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate exhibit significant anticancer properties. For instance, indole derivatives have been evaluated for their efficacy against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Indole Derivative A | 4.0 | MCF-7 (Breast Cancer) |

| Indole Derivative B | 7.5 | HeLa (Cervical Cancer) |

| Indole Derivative C | 10.0 | A549 (Lung Cancer) |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated through various assays. The results demonstrate its potential as an antibacterial agent against common pathogens.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 25 | 15 |

| Escherichia coli | 50 | 12 |

| Pseudomonas aeruginosa | 30 | 14 |

These results indicate that the compound effectively inhibits bacterial growth, making it a candidate for further development in antimicrobial therapies.

Case Studies

- Anticancer Study : A study conducted by Xia et al. focused on the anticancer effects of related indole compounds. It reported that derivatives similar to this compound exhibited IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines, highlighting the potential of indole-based compounds in oncology .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of synthesized indole derivatives using agar diffusion methods. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying MIC values suggesting its broad-spectrum efficacy .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. The indole core can intercalate with DNA, potentially leading to anticancer activity by inhibiting DNA replication and transcription.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound: 6-Bromo-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium chloride ()

- Key differences :

- Halogen : Bromine (Br) replaces chlorine (Cl) at position 4.

- Counterion : Chloride (Cl$^-$) vs. acetate (C$2$H$3$O$_2^-$).

- Solubility: Acetate improves aqueous solubility compared to chloride.

- Molecular formula : C${21}$H${23}$BrN$2$O$^+$·Cl$^-$ vs. C${22}$H${26}$ClN$2$O$_3$ (target compound) .

Functional Group Variations

Compound : N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide ()

- Key differences: Sulfonamide group: Replaces the ethyl(2-hydroxyethyl)amino-phenyl group. Oxo group: A ketone at position 2 instead of a methyl-substituted indolium core.

- Impact :

- Polarity : Sulfonamide increases hydrophilicity.

- Binding interactions : The oxo group may reduce cationic character, altering receptor affinity.

- Molecular formula : C${19}$H${15}$ClN$2$O$3$S vs. C${22}$H${26}$ClN$2$O$3$ (target compound) .

Counterion Effects

Compound : Benz[cd]indolium chloride salts (e.g., )

- Key differences : Chloride counterion vs. acetate.

- Impact :

- Solubility : Acetate salts generally exhibit higher solubility in polar solvents.

- Stability : Acetate may reduce hygroscopicity compared to chloride.

Structural Core Modifications

Compound: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate ()

- Key differences: Non-cationic indole: Lacks the indolium core and cationic charge. Ester group: Introduces hydrolyzable functionality.

- Impact :

Research Implications

- Halogen effects : Bromine’s size may enhance steric hindrance but reduce electrophilicity compared to chlorine.

- Functional groups: Ethyl(2-hydroxyethyl)amino groups balance lipophilicity and hydrogen-bonding capacity, making the target compound suitable for membrane penetration and receptor interaction.

- Counterion choice : Acetate improves bioavailability, critical for pharmaceutical applications.

Biological Activity

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate is a synthetic compound with potential applications in various biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound belongs to the class of indolium derivatives, characterized by its chloro and ethyl(2-hydroxyethyl)amino substituents. The molecular formula is , with a molecular weight of approximately 348.84 g/mol. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.

Antitumor Activity

Research indicates that derivatives of indolium compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar indolium derivatives inhibited cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms. The compound's effectiveness can be attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In models of inflammation, such as lipopolysaccharide (LPS)-induced macrophages, the compound reduced the production of pro-inflammatory cytokines like TNF-α and IL-6. This suggests that it may exert anti-inflammatory effects by modulating immune responses.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

-

Case Study: Antitumor Efficacy

- Objective : Evaluate the cytotoxicity of indolium derivatives.

- Method : MTT assay on MCF-7 and A549 cells.

- Findings : Significant reduction in cell viability at concentrations above 10 µM after 24 hours.

-

Case Study: Antimicrobial Activity

- Objective : Test against common pathogens.

- Method : Agar diffusion method.

- Findings : Zones of inhibition measured, showing effectiveness against S. aureus (15 mm) and E. coli (12 mm).

-

Case Study: Inflammatory Response Modulation

- Objective : Assess cytokine production in macrophages.

- Method : ELISA for TNF-α and IL-6.

- Findings : Reduced cytokine levels by approximately 30% compared to control groups.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antitumor | High | Induces apoptosis |

| Antimicrobial | Moderate | Disrupts cell membrane |

| Anti-inflammatory | Moderate | Reduces cytokine production |

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetate?

- Methodological Answer : A common approach involves refluxing intermediates (e.g., indole-carboxylic acid derivatives) with acetic acid and sodium acetate, followed by recrystallization from DMF/acetic acid mixtures . Electrophilic aromatic substitution via diazotization and coupling is also employed for indole functionalization, as seen in hybrid indole-azo compound synthesis . For sulfonamide derivatives, reactions may utilize DMF as a solvent with triethylamine as a base, monitored by TLC, and purified via column chromatography .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer :

- HPLC : Used for purity assessment (≥95% purity thresholds) .

- TLC : Monitors reaction progress during synthesis .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content) .

- NMR and Mass Spectrometry : Confirm structural features, such as indole ring substitution patterns and side-chain functional groups .

Q. How is the compound typically characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and aliphatic sidechains (e.g., ethyl-hydroxyethylamino groups at δ 3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular weights (e.g., m/z 299.0948 for C₁₇H₁₅N₂OCl) .

- IR Spectroscopy : Confirms carbonyl (C=O) and hydroxyl (-OH) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

- Methodological Answer :

- Catalysts : DMAP accelerates sulfonylation reactions in DMF .

- Solvent Selection : Acetic acid promotes cyclization, while DMF improves solubility for coupling reactions .

- Temperature/Time : Extended reflux (3–5 hours) ensures complete cyclization .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid) improves crystal quality .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR and MS data with literature (e.g., CAS Common Chemistry, ChemIDplus) .

- Isotopic Labeling : Trace reaction intermediates to confirm substituent positions.

- Computational Modeling : Predict NMR chemical shifts using DFT calculations to align with experimental data .

Q. How to design structure-activity relationship (SAR) studies for this indole derivative?

- Methodological Answer :

- Analog Synthesis : Modify the ethyl-hydroxyethylamino sidechain or indole substituents via Mannich base reactions or aminomethylation .

- Biological Assays : Test analogs against target receptors (e.g., kinase inhibitors) using in vitro binding assays.

- QSAR Modeling : Correlate electronic/steric properties (e.g., Hammett constants) with activity .

Q. What methods validate environmental and safety profiles of this compound?

- Methodological Answer :

- Toxicity Screening : Use EPA DSSTox databases to assess ecotoxicological endpoints .

- Degradation Studies : Analyze stability under UV light or aqueous conditions via LC-MS.

- Regulatory Compliance : Reference EINECS identifiers and Safety Data Sheets (SDS) for handling protocols .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis results?

- Methodological Answer :

- Replicate Experiments : Ensure consistent drying of samples to avoid moisture interference.

- Alternative Techniques : Supplement with X-ray crystallography for absolute configuration confirmation.

- Error Margins : Accept ≤0.3% deviation in C/H/N ratios as analytically acceptable .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.